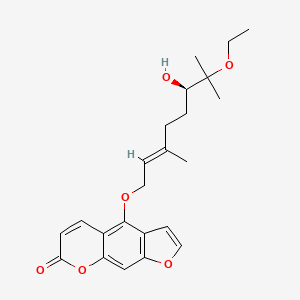

6'-Hydroxy-7'-ethoxybergamottin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H28O6 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

4-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C23H28O6/c1-5-28-23(3,4)20(24)8-6-15(2)10-12-27-22-16-7-9-21(25)29-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20,24H,5-6,8,12H2,1-4H3/b15-10+/t20-/m1/s1 |

InChI Key |

CJQYULOPIOIXTA-XMUSRXTASA-N |

Isomeric SMILES |

CCOC(C)(C)[C@@H](CC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O |

Canonical SMILES |

CCOC(C)(C)C(CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Significance

Plant Sources and Isolation Methodologies

The primary documented natural source of 6'-Hydroxy-7'-ethoxybergamottin is the peel of Citrus maxima, commonly known as the pomelo. chemfaces.commdpi.com Furanocoumarins, in general, are recognized as defense compounds in Citrus species, helping to protect the plant against herbivorous insects and pathogens. researchgate.net

While a specific, detailed protocol for the isolation of this compound from Citrus maxima is not extensively documented in publicly available literature, general methods for the extraction of furanocoumarins from citrus peels provide a likely procedural outline. These methods typically involve solvent extraction followed by chromatographic separation.

Extraction: The initial step involves the extraction of the compound from the peel of Citrus maxima. This is commonly achieved using various organic solvents. Commercial suppliers of this compound list solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) as suitable for dissolving the compound. chemfaces.com Research on the extraction of other phytochemicals from Citrus maxima peel has utilized aqueous ethanol (B145695) solutions. For instance, an optimal extraction of flavonoids from the albedo (the white, spongy inner part of the peel) was achieved using 50% (v/v) aqueous ethanol at 30°C for 4 hours. mdpi.com Another study focused on flavonoid extraction from pomelo peels identified an 85.37% ethanol concentration as optimal. nih.gov Maceration using 96% ethanol has also been employed to extract bioactive compounds from Citrus maxima peel, followed by liquid-liquid extraction with ethyl acetate to create a flavonoid-rich fraction. researchgate.net

Isolation: Following extraction, the crude extract, containing a mixture of compounds, undergoes purification to isolate this compound. This is typically accomplished through various chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of furanocoumarins in citrus. scielo.br For the separation of flavonoids from pomelo peel extract, Sephadex LH20 column chromatography has been successfully used. nih.gov

A general workflow for the isolation would likely involve the following steps:

Grinding of dried Citrus maxima peel to a fine powder.

Extraction of the powder with a suitable solvent (e.g., ethanol, ethyl acetate).

Concentration of the resulting extract under reduced pressure.

Fractionation of the crude extract using liquid-liquid partitioning.

Purification of the target fraction containing this compound using column chromatography (e.g., silica (B1680970) gel, Sephadex LH20) and potentially preparative HPLC to achieve high purity.

Currently, Citrus maxima is the only well-documented botanical source for this compound. While other furanocoumarins are found across the Rutaceae family and in other plant families like Apiaceae, Moraceae, and Fabaceae, the presence of this specific ethoxy derivative appears to be limited based on available scientific literature. Further research into the phytochemical composition of other Citrus species and related genera may reveal additional sources.

Distribution within Plant Tissues

In Citrus species, furanocoumarins are generally found in higher concentrations in the peel compared to the pulp (the juice vesicles). researchgate.net The peel itself is composed of two distinct layers: the flavedo (the outer, colored layer rich in essential oils) and the albedo (the inner, white, spongy layer). Studies on various Citrus species have shown that the flavedo and albedo both contain furanocoumarins.

Chemotaxonomic Markers and Relationships

The distribution and diversity of coumarins and furanocoumarins are considered valuable chemotaxonomic markers in the genus Citrus. The chemical profiles of these compounds often align with the phylogenetic relationships of different Citrus species. The presence or absence of specific furanocoumarins can help to distinguish between the ancestral taxa (Citrus maxima, Citrus reticulata, Citrus medica, and Citrus micrantha) and their numerous hybrids.

Generally, three of the four ancestral taxa—pummelos (C. maxima), citrons (C. medica), and papedas (C. micrantha)—synthesize high amounts of these compounds, while mandarins (C. reticulata) are largely devoid of them. The specific furanocoumarin profile of a hybrid citrus variety is often a reflection of its parentage.

Biosynthesis of 6 Hydroxy 7 Ethoxybergamottin

Proposed Biosynthetic Pathway Elucidation

The formation of 6'-hydroxy-7'-ethoxybergamottin is believed to follow the general furanocoumarin biosynthetic pathway, which originates from the shikimate pathway, and culminates in a series of specific hydroxylation and alkylation steps.

Precursor Identification

The immediate precursor to this compound is hypothesized to be bergamottin (B190657) . This is supported by the fact that bergamottin is a well-known furanocoumarin in Citrus species and serves as a substrate for various modifying enzymes. The biosynthetic route to bergamottin itself starts with umbelliferone, a key branch-point intermediate from the phenylpropanoid pathway. Umbelliferone undergoes prenylation to form demethylsuberosin, which is then cyclized to create marmesin. A subsequent decarboxylation yields psoralen (B192213), which is then hydroxylated to bergaptol (B1666848) and subsequently methylated to form bergapten (B1666803). Finally, the attachment of a geranyl pyrophosphate (GPP) group to bergapten leads to the formation of bergamottin.

A crucial intermediate likely preceding the final ethoxylation step is 6',7'-dihydroxybergamottin (B27312) . This is suggested by the known activity of cytochrome P450 enzymes that can introduce hydroxyl groups at both the 6' and 7' positions of the geranyloxy side chain of bergamottin.

Enzymatic Steps and Gene Clusters

The conversion of bergamottin to this compound is thought to involve at least two key enzymatic steps catalyzed by distinct classes of enzymes. The genes encoding these enzymes are often found in biosynthetic gene clusters, which allows for coordinated regulation of the pathway.

Cytochrome P450 monooxygenases (CYPs) are crucial for the hydroxylation of the furanocoumarin backbone and its side chains. In the proposed pathway for this compound, a specific CYP enzyme is responsible for the hydroxylation of bergamottin. Research has shown that human cytochrome P450 2B6 (CYP2B6) can metabolize bergamottin into a mixture of 6'-hydroxybergamottin and 7'-hydroxybergamottin . This provides strong evidence that plant CYPs with similar catalytic activity exist and are responsible for the initial hydroxylation steps. It is plausible that a single CYP enzyme hydroxylates bergamottin at the 6' position, or that a cascade of two distinct CYPs first produces 6'-hydroxybergamottin and then a subsequent hydroxylation at the 7' position yields 6',7'-dihydroxybergamottin.

While the name of the final compound suggests an ethoxy group, the direct enzymatic addition of an ethyl group via an O-ethyltransferase in furanocoumarin biosynthesis has not been extensively documented. However, O-methyltransferases (OMTs) are well-characterized in the furanocoumarin pathway, where they catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group.

It is proposed that a related enzyme, an O-alkyltransferase , could be responsible for the final step in the biosynthesis of this compound. This enzyme would catalyze the transfer of an ethyl group to the 7'-hydroxyl of 6'-hydroxy-7'-hydroxybergamottin. The source of the ethyl group could be S-adenosyl-L-ethionine (SAE), an analogue of SAM. While less common than methylation, such alkylations do occur in natural product biosynthesis. Further research is needed to identify and characterize the specific O-alkyltransferase involved.

Regulatory Mechanisms of Biosynthesis

The biosynthesis of furanocoumarins, including likely this compound, is tightly regulated by both developmental and environmental cues. The expression of the biosynthetic genes is known to be influenced by factors such as plant tissue type, developmental stage, and exposure to stress.

For instance, the accumulation of furanocoumarins is often highest in the peel of citrus fruits. The transcription of key biosynthetic genes, such as those encoding for CYPs and OMTs, is often upregulated in response to UV light, wounding, or pathogen attack, suggesting a role for these compounds in plant defense. Transcription factors from various families, including MYB, bHLH, and WRKY, are likely involved in coordinating the expression of the furanocoumarin biosynthetic genes.

Biotechnological Approaches for Pathway Engineering

The production of specific furanocoumarins like this compound through biotechnological means presents an attractive alternative to extraction from natural sources, which can be low-yielding and variable. Metabolic engineering strategies in microbial or plant systems are being explored to enhance the production of these valuable compounds.

One approach involves the heterologous expression of the key biosynthetic genes in a microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli. By introducing the genes for the entire pathway, from a common precursor to the final product, it is possible to create a "cell factory" for the desired furanocoumarin. For example, the co-expression of the identified cytochrome P450s and the putative O-alkyltransferase in a microbial chassis could lead to the production of this compound.

Another strategy involves the genetic modification of the native plant producer, such as Citrus maxima, to upregulate the expression of rate-limiting enzymes in the pathway or to downregulate competing pathways, thereby channeling more metabolic flux towards the synthesis of the target compound.

Chemical Synthesis and Semi Synthesis of 6 Hydroxy 7 Ethoxybergamottin and Its Analogues

Total Synthesis Approaches

A complete synthesis of 6'-Hydroxy-7'-ethoxybergamottin from basic chemical building blocks has not been extensively documented in publicly available literature, highlighting the complexity of its structure. However, a plausible total synthesis can be conceptualized by combining established methods for constructing the furocoumarin core with techniques for the functionalization of the geranyl side chain.

The general approach would likely involve two key stages: the synthesis of the psoralen (B192213) (linear furocoumarin) skeleton and the subsequent attachment and modification of the side chain. The psoralen core is typically assembled from a suitably substituted coumarin (B35378) precursor. One common method is the Perkin-Oglialoro reaction, followed by cyclization to form the furan (B31954) ring. Another approach is the Fries rearrangement of an appropriate acyloxycoumarin, which can then be elaborated into the furocoumarin system. rsc.org

Once the furocoumarin nucleus, such as bergaptol (B1666848) (5-hydroxypsoralen), is obtained, the next step would be the introduction of the functionalized side chain. This could be achieved by Williamson ether synthesis, reacting the hydroxyl group of the furocoumarin with a pre-synthesized 6'-hydroxy-7'-ethoxygeranyl halide.

The synthesis of the required side chain itself is a multi-step process. Starting from geraniol (B1671447), a regioselective reaction would be needed to functionalize the 6',7'-double bond while leaving the 2',3'-double bond intact. This can be achieved through methods like regioselective epoxidation. For instance, the epoxidation of geraniol or its derivatives can be directed to the more electron-rich 6,7-double bond under specific conditions. tandfonline.com Subsequent nucleophilic ring-opening of the resulting epoxide with an ethoxide source would yield the desired 6'-hydroxy-7'-ethoxy moiety. The stereochemistry of the vicinal hydroxy and ethoxy groups would be dependent on the stereochemistry of the epoxidation and the mechanism of the ring-opening reaction.

Semi-synthetic Derivatization Strategies

Given the availability of related natural furocoumarins, semi-synthesis offers a more direct route to this compound and its analogues. Bergamottin (B190657), which possesses the required furocoumarin core and the geranyloxy side chain, is an ideal starting material.

The modification of the furocoumarin scaffold itself can lead to a diverse range of analogues. The core structure can be altered through various classical organic reactions. For example, electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the aromatic part of the molecule. These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with a variety of other substituents. mdpi.com

Furthermore, the lactone ring of the coumarin system can be opened under basic conditions to yield a coumarinic acid salt. libretexts.org This intermediate provides an opportunity for modifications before the ring is re-closed under acidic conditions.

The key transformation in the semi-synthesis of this compound from bergamottin is the introduction of the vicinal hydroxyl and ethoxyl groups onto the geranyl side chain. This can be achieved through a two-step sequence involving epoxidation followed by nucleophilic ring-opening.

Regioselective Epoxidation: The first step is the regioselective epoxidation of the 6',7'-double bond of bergamottin. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used for this purpose. The inherent reactivity difference between the two double bonds in the geranyl chain often favors the epoxidation of the more substituted and electron-rich 6',7'-double bond. tandfonline.com

Nucleophilic Ring-Opening: The resulting 6',7'-epoxide can then be opened by a suitable nucleophile. To obtain this compound, the epoxide would be treated with ethanol (B145695) under either acidic or basic conditions. libretexts.orglibretexts.org The regioselectivity of the ring-opening (i.e., whether the ethoxy group adds to the 6' or 7' position) would depend on the reaction conditions. Under acidic conditions, the nucleophile generally attacks the more substituted carbon atom, while under basic conditions, attack at the less sterically hindered carbon is favored. The stereochemistry of the resulting di-substituted product is typically trans due to the nature of the SN2-type ring-opening reaction.

An alternative approach to introduce the diol functionality is through asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation, using osmium tetroxide as a catalyst and a chiral ligand, is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com This would convert the 6',7'-double bond of bergamottin into a chiral diol (6',7'-dihydroxybergamottin). Subsequent selective etherification of one of the hydroxyl groups to an ethoxy group would yield the target molecule. This selective etherification can be challenging and may require protecting group strategies.

The semi-synthetic strategies described above are highly amenable to the creation of a wide array of analogues for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe which structural features are essential for its biological activity.

Side Chain Modifications:

By varying the nucleophile used in the ring-opening of the 6',7'-epoxybergamottin intermediate, a series of analogues with different alkoxy, amino, or other functional groups at the 7'-position can be synthesized. For example, using different alcohols (e.g., methanol, propanol) would yield the corresponding 7'-alkoxy derivatives. The use of amines as nucleophiles would lead to the formation of amino alcohol derivatives.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Bergamottin | m-CPBA | Ethanol/H+ | This compound |

| Bergamottin | m-CPBA | Methanol/H+ | 6'-Hydroxy-7'-methoxybergamottin |

| Bergamottin | m-CPBA | Ammonia | 7'-Amino-6'-hydroxybergamottin |

Furocoumarin Core Modifications:

Enzymatic Interactions and Molecular Inhibition Mechanisms

Inhibition of Cytochrome P450 Enzymes

Specific studies detailing the inhibitory concentration (e.g., IC₅₀) or the inhibition constant (Kᵢ) of 6'-Hydroxy-7'-ethoxybergamottin towards the CYP3A4 enzyme isoform are not available in the reviewed scientific literature. As a furanocoumarin, a class of compounds known to interact with P450 enzymes, it is plausible that it possesses inhibitory activity, but this has not been empirically quantified.

There is no available data from in vitro or in vivo studies that characterize the inhibitory effects of this compound on other cytochrome P450 isoforms such as CYP1A2, CYP2C9, CYP2D6, or others.

The specific mechanism by which this compound might inhibit CYP3A4 or other enzymes has not been elucidated in published research. Kinetic studies required to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed have not been reported for this specific compound.

Interaction with Other Enzyme Classes

Scientific literature does not currently contain reports on the interaction of this compound with other classes of enzymes beyond the speculative interaction with cytochrome P450s.

Allosteric Modulation and Active Site Binding

There are no studies available that investigate the specific binding site of this compound on any enzyme, nor are there any reports on its potential role as an allosteric modulator.

Kinetic Characterization of Enzyme Inhibition

Due to the absence of dedicated research on the enzymatic interactions of this compound, a kinetic characterization of its inhibitory effects is not possible at this time. The necessary parameters such as Kᵢ, IC₅₀, and effects on Vₘₐₓ and Kₘ are undefined.

Enzyme Inhibition Data for this compound

| Enzyme | IC₅₀ | Kᵢ | Mechanism of Inhibition |

|---|---|---|---|

| CYP3A4 | Data not available | Data not available | Data not available |

| Other CYPs | Data not available | Data not available | Data not available |

Cellular and Molecular Mechanisms of Action in Vitro Studies

Modulation of Cellular Signaling Pathways

The ability of a compound to influence cellular behavior often lies in its capacity to interact with and modulate intricate signaling networks. Research into 6'-Hydroxy-7'-ethoxybergamottin is in the early stages of elucidating these interactions.

Specific Receptor or Protein Binding Studies

Currently, there is a lack of specific published studies detailing the direct binding of this compound to specific cellular receptors or proteins. The initiation of cellular signaling cascades by this compound is an area that requires further investigation to identify its primary molecular targets.

Effects on Downstream Signaling Cascades

While direct binding targets are yet to be fully identified, preliminary research suggests that this compound may influence downstream signaling cascades. However, detailed in vitro studies mapping these specific pathways and their modulation by this compound are not yet available in the public domain.

Impact on Cellular Processes

The ultimate effect of any bioactive compound is its impact on fundamental cellular processes. For this compound, the primary focus of in vitro research has been on its effects on cell proliferation and survival.

Cell Cycle Regulation

The cell cycle is a tightly controlled process that governs cell division and proliferation. Dysregulation of this cycle is a hallmark of various diseases. While the broader class of furanocoumarins has been shown to influence cell cycle progression, specific data on how this compound affects the various phases of the cell cycle (G0/G1, S, G2, M) and the key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), are not yet detailed in published literature.

Induction of Programmed Cell Death

Programmed cell death, or apoptosis, is a crucial mechanism for removing damaged or unwanted cells. Emerging, yet limited, in vitro evidence suggests that this compound may have the potential to induce this process in certain cell types. The specific apoptotic pathways triggered—whether intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated)—and the key effector molecules, such as caspases, that are activated by this compound remain an active area for future research.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Activity

The activity of 6'-Hydroxy-7'-ethoxybergamottin is primarily associated with its ability to interact with various enzymes, most notably cytochrome P450 3A4 (CYP3A4). The key structural features governing this activity include the hydroxyl and ethoxyl groups at the 6' and 7' positions of the side chain, the furanocoumarin core, and modifications to the side chain.

The substitution pattern at the 6' and 7' positions of the geranyloxy side chain significantly influences the inhibitory potency of furanocoumarins against enzymes like CYP3A4. While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, the related compound 6',7'-dihydroxybergamottin (B27312) is a known potent inhibitor of CYP3A4. nih.gov The presence of hydroxyl groups can affect the molecule's polarity and its ability to form hydrogen bonds with the active site of the enzyme.

The replacement of a hydroxyl group with an ethoxyl group at the 7' position, as seen in this compound, alters the lipophilicity and steric bulk of the side chain. This modification can impact how the molecule fits into and interacts with the binding pocket of its target enzyme. Studies on flavonoids, another class of natural compounds, have shown that the presence and position of hydroxyl and methoxy (B1213986) (a group structurally similar to ethoxy) groups play a vital role in their biological activities, including antioxidant and anti-inflammatory effects. mdpi.comnih.gov

The furanocoumarin core is a fundamental requirement for the inhibitory activity of this class of compounds. This planar, aromatic structure facilitates intercalation into the active sites of enzymes. The furan (B31954) ring, in particular, is thought to be crucial for the mechanism-based inhibition of CYP3A4, where it can be metabolically activated to form a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov The linear nature of the psoralen-type furanocoumarin scaffold, to which this compound belongs, is also a determining factor in its biological profile.

The following table provides a comparative look at the inhibitory potency of some furanocoumarins against CYP3A4, illustrating the influence of substitutions on the geranyloxy side chain.

| Compound | Substitution at 6' | Substitution at 7' | Relative CYP3A4 Inhibitory Potency |

| Bergamottin (B190657) | H | H | +++ |

| 6',7'-Dihydroxybergamottin | OH | OH | ++++ |

| This compound | OH | OCH2CH3 | (Inferred to be potent) |

This table is illustrative and based on the general understanding of furanocoumarin SAR. Direct comparative inhibitory data for this compound was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For furanocoumarins, QSAR models have been developed to predict their inhibitory effects on enzymes like CYP3A4. These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical equation that can predict the activity of new or untested compounds.

While a specific QSAR model for this compound has not been detailed in the available literature, general QSAR studies on furanocoumarins have highlighted the importance of descriptors like molecular volume, surface area, and lipophilicity (logP) in determining their inhibitory potency. Such models can be valuable tools in the virtual screening and rational design of new furanocoumarin derivatives with desired biological activities. The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined activities.

Computational Approaches in SAR Analysis

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the SAR of compounds like this compound at an atomic level. These techniques allow for the visualization of how the molecule binds to its target protein and can help to explain the experimental observations from SAR studies.

For instance, the crystal structure of CYP3A4 in complex with 6',7'-dihydroxybergamottin has been resolved, providing a detailed picture of the interactions within the enzyme's active site. nih.gov This structural information is invaluable for building homology models and performing docking studies with this compound. Such studies can predict the binding orientation and affinity of the compound, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its inhibitory activity. These computational analyses can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. bjbms.org For a complex plant extract containing numerous related compounds, chromatographic methods are indispensable for isolating 6'-Hydroxy-7'-ethoxybergamottin.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. cabidigitallibrary.org It is a preferred method for analyzing furanocoumarins due to its efficiency and the ability to handle compounds that are not easily volatilized. nih.govmdpi.com

In the context of this compound and related furanocoumarins, reverse-phase HPLC is commonly employed. nih.gov This involves a non-polar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, often a gradient mixture of solvents like acetonitrile (B52724), methanol, and water, is carefully optimized to achieve the best separation of the various furanocoumarins present in an extract. nih.govmdpi.com Detection is typically carried out using a UV detector, as furanocoumarins absorb UV light, or a mass spectrometer for greater sensitivity and structural information. nih.govnih.gov For instance, a comprehensive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of furanocoumarins in grapefruit and their metabolites in biological samples. researchgate.net

Table 1: Example HPLC Parameters for Furanocoumarin Analysis

| Parameter | Condition |

| Column | XBridge C18, 3.5 µm, 4.6 x 150 mm etsu.edu |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid etsu.edu |

| Flow Rate | 1 mL/min etsu.edu |

| Detection | UV at 254 nm etsu.edu |

| Oven Temperature | 40°C etsu.edu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. nih.gov It is often used for the qualitative monitoring of reactions, for determining the number of components in a mixture, and as a preliminary step for developing optimal separation conditions for column chromatography or HPLC. nih.govjmchemsci.com

For the analysis of furanocoumarins, a TLC plate coated with a stationary phase like silica (B1680970) gel is used. akjournals.com The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase. The choice of mobile phase, for example, a mixture of chloroform (B151607) and ethyl acetate (B1210297), is crucial for achieving good separation. jmchemsci.com The separated spots are visualized under UV light, often at wavelengths of 254 nm or 366 nm. bjbms.org TLC can effectively indicate the presence of different coumarin-based products in a crude extract before proceeding to more advanced purification techniques. jmchemsci.com

Table 2: Typical TLC System for Furanocoumarin Separation

| Component | Description |

| Stationary Phase | Silica gel 60 F254 nih.gov |

| Mobile Phase | Chloroform: Ethyl acetate (4:1) jmchemsci.com |

| Visualization | UV light (366 nm) jmchemsci.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. rjptonline.org While furanocoumarins are moderately volatile and can be analyzed by GC, this technique is often used for the analysis of less polar and more volatile compounds. nih.gov However, GC-MS can be a powerful tool for identifying furanocoumarins, especially after derivatization to increase their volatility. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase in the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. nih.gov This technique has been successfully used to characterize the monomer composition of various biopolymers and can be applied to the analysis of complex mixtures containing furanocoumarins. nih.gov

Spectroscopic Characterization Methods

Once this compound has been isolated and purified, spectroscopic methods are employed to confirm its chemical structure. These techniques provide detailed information about the molecular framework, the types of atoms present, and how they are connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. nih.gov It is based on the interaction of atomic nuclei with an external magnetic field. The two most common types of NMR used in organic chemistry are ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR). nih.gov

For a molecule like this compound, ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. nih.gov Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used to establish the connectivity between different atoms and to definitively assign all the proton and carbon signals, thus confirming the complete structure of the compound. bas.bg

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.com

When a sample of this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, which gives the molecular weight of the compound. The molecule can also fragment into smaller, charged pieces. The pattern of these fragments is unique to the compound and can be used to deduce its structure. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components like this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the analysis of furanocoumarins like this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Furanocoumarins, due to their aromatic structure, exhibit characteristic UV absorption spectra. nih.gov Psoralens, a class of linear furanocoumarins, are known to absorb UVA light in the 320 to 380 nm range. nih.gov The UV spectra of furanocoumarins like bergamottin (B190657) have been documented, providing a reference for the identification of related compounds. nih.govresearchgate.net A photodiode array detector is often utilized in conjunction with High-Performance Liquid Chromatography (HPLC) to capture the characteristic UV-absorption spectrum of furanocoumarins, which typically show a maximum wavelength around 311 nm. nih.gov

The solvent environment can influence the UV-Vis absorption spectrum of a compound. researchgate.net Therefore, standardization of the solvent is crucial for reproducible results. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, the general principles of UV-Vis spectroscopy for furanocoumarins are well-established and would be applicable to its analysis.

Advanced Detection and Quantification Methods

For more detailed and sensitive analysis, advanced analytical techniques are employed. These methods are crucial for metabolite profiling and for ensuring the accuracy and reliability of quantitative research.

UPLC-QTOF-MS for Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful tool for the comprehensive analysis of metabolites in complex samples like citrus extracts. nih.gov This technique combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS. rsc.orgnih.gov

UPLC-QTOF-MS has been successfully used for the untargeted metabolomics of citrus fruits to identify and differentiate metabolites. nih.gov In the context of furanocoumarin research, UPLC-MS methods have been developed to separate and quantify numerous furanocoumarins, including isomers, in citrus peel extracts. acs.orgnih.gov This approach allows for the identification of known compounds by comparing their retention times and mass spectra with those of authentic standards, and for the tentative identification of unknown metabolites based on their fragmentation patterns. rsc.orgnih.gov

Metabolite profiling studies using UPLC-QTOF-MS can provide a comprehensive overview of the chemical composition of a sample, aiding in the discovery of new or unexpected compounds. mdpi.com For instance, UPLC coupled with a linear ion trap-Orbitrap mass spectrometer has been used to identify furanocoumarin metabolites in urine, which is crucial for understanding their bioavailability and metabolism. nih.gov

Method Validation for Quantitative Research

Ensuring the reliability and accuracy of analytical methods is paramount in scientific research. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters for method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

For the quantitative analysis of furanocoumarins, methods are validated to ensure that the measurements are accurate and reproducible. vscht.cz This often involves determining the linearity of the detector response to a range of standard concentrations, assessing the recovery of the analyte from a sample matrix (accuracy), and evaluating the repeatability of the measurements (precision). nih.gov

In the analysis of furanocoumarins, the limits of detection (LODs) and quantification (LOQs) are established to define the lowest concentration of the analyte that can be reliably detected and quantified. vscht.cz For example, in the analysis of various furanocoumarins, LODs in the range of 0.01–0.08 µg g-1 have been achieved using Gas Chromatography/Mass Spectrometry (GC/MS). vscht.cz Similarly, for LC/MS-MS analysis, LODs were in the range of 0.02–0.20 µg g-1, with bergamottin having an LOD of 0.01 µg g-1. vscht.cz The repeatability of these measurements, expressed as the relative standard deviation (RSD), typically does not exceed 10%. vscht.cz

The validation of analytical methods is crucial for quality control and for ensuring that the data generated from different studies are comparable and reliable. nih.gov

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge

The most striking aspect of 6'-Hydroxy-7'-ethoxybergamottin is the profound lack of comprehensive scientific data. A thorough review of current literature reveals that its scientific journey has only just begun. The primary gaps in our knowledge include:

Pharmacological Profile: There is a significant absence of published studies detailing the biological or pharmacological activities of this compound. While its structural similarity to known cytochrome P450 (CYP) enzyme inhibitors suggests a potential for similar activity, this has not been empirically validated.

Pharmacokinetic Data: No information is available regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system. Understanding its bioavailability, metabolic fate, and half-life is crucial to determining any potential physiological relevance.

Quantitative Occurrence: While it has been identified in pummelo peels, the precise concentration of this compound in this or other plant sources is not well-documented. chemfaces.com This information is vital for assessing potential dietary exposure.

Toxicological Profile: The safety profile of the compound is entirely unknown. In-depth toxicological studies are a fundamental prerequisite for any consideration of its application.

Potential for Further Mechanistic Elucidation

The structural relationship of this compound to bergamottin (B190657) and DHB provides a logical starting point for mechanistic investigations. wikipedia.org These related furanocoumarins are well-documented inhibitors of CYP3A4, a key enzyme in human drug metabolism. Future research should prioritize:

CYP450 Inhibition Assays: In vitro studies using human liver microsomes or recombinant CYP enzymes are essential to determine if this compound inhibits major drug-metabolizing enzymes, particularly CYP3A4. Determining its potency (IC50) and mechanism (e.g., reversible, time-dependent, or mechanism-based) would be a critical first step. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Comparing its inhibitory profile to that of bergamottin, DHB, and other related furanocoumarins would provide valuable insight into how the specific 6'-hydroxy and 7'-ethoxy modifications influence its interaction with enzyme active sites. This could reveal key structural determinants for potency and selectivity.

Enzyme Kinetics: Detailed kinetic studies could elucidate the precise nature of the inhibition, clarifying whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, which is fundamental to understanding its potential for drug-drug interactions.

Applications in Chemical Biology Research

Should this compound prove to be a potent and selective enzyme inhibitor, it could be developed into a valuable tool for chemical biology. Potential applications include:

Pharmacological Probes: A selective inhibitor can be used as a chemical probe to investigate the physiological roles of specific enzymes in complex biological systems. If this compound shows selectivity for a particular CYP isoform, it could help in delineating the metabolic pathways of other substances.

Development of Novel Inhibitors: The unique ethoxy group on its side chain could serve as a synthetic handle. Medicinal chemists could modify this position to create a library of derivatives with potentially improved properties, such as enhanced selectivity, greater potency, or altered pharmacokinetic profiles.

Fluorescent Tagging: The furanocoumarin scaffold could be chemically modified to incorporate fluorescent tags, allowing for the visualization of its distribution within cells and its binding to target enzymes. This would be a powerful tool for studying enzyme localization and dynamics.

Directions for Biosynthetic Engineering Studies

The biosynthesis of furanocoumarins in citrus plants proceeds from the general phenylpropanoid pathway to umbelliferone, which is then prenylated to form precursors like marmesin. wikipedia.orgnih.gov The specific enzymatic steps leading to this compound are currently unknown and represent a fertile ground for research. Key directions include:

Identification of Biosynthetic Genes: A combination of transcriptomics and metabolomics in Citrus maxima could identify the specific cytochrome P450 enzymes responsible for the hydroxylation at the 6'-position of the geranyl side chain, and the O-alkyltransferase (likely an O-ethyltransferase) that adds the ethyl group. researchgate.netnih.gov

Enzyme Characterization: Once the candidate genes are identified, they can be expressed in heterologous systems (like yeast or E. coli) to confirm their function and characterize their substrate specificity and kinetic parameters.

Metabolic Engineering: Understanding the complete biosynthetic pathway could enable the metabolic engineering of citrus varieties. This could involve down-regulating key enzymes to create furanocoumarin-free fruits, thereby eliminating the risk of the "grapefruit juice effect." wiley.comcirad.fr Conversely, it could also allow for the overproduction of specific furanocoumarins in controlled biological systems for research or industrial purposes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural identification and purity assessment of 6'-Hydroxy-7'-ethoxybergamottin?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. HPLC-MS ensures molecular weight confirmation and purity assessment (>95% by area normalization), while ¹H/¹³C-NMR resolves structural details like the dioxygenated geranyl chain and ethoxy substitution at C7'. Cross-reference with published spectral data for furanocoumarins to validate assignments .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

- Methodology : Prepare stock solutions using dimethyl sulfoxide (DMSO) at 10 mM concentration, followed by dilution in assay buffers (e.g., PBS or cell culture media). For in vivo studies, optimize vehicle compatibility using surfactants like Tween-80 or cyclodextrins. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Q. What are the key bioactive properties of this compound in cholinesterase inhibition studies?

- Methodology : Use Ellman’s assay to measure acetylcholinesterase (AChE) inhibition. IC₅₀ values can be compared to reference inhibitors (e.g., galantamine). Structural analogs with dioxygenated geranyl chains (e.g., 6',7'-dihydroxybergamottin) show enhanced activity, suggesting the ethoxy group at C7′ may modulate binding kinetics. Include positive controls and validate enzyme specificity using butyrylcholinesterase (BChE) assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be resolved?

- Methodology : Conduct comparative SAR studies using analogs (e.g., 6'-methoxy-7'-hydroxybergamottin, epoxybergamottin). Assess substituent effects via molecular docking simulations targeting AChE’s active site (PDB: 4EY7). Validate hypotheses using site-directed mutagenesis to identify critical residues (e.g., Trp286, Tyr337) influencing binding. Reconcile discrepancies by standardizing assay conditions (pH, temperature, enzyme source) .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and scalability?

- Methodology : Employ regioselective alkylation of bergamottin precursors. Protect the C6′ hydroxyl group with tert-butyldimethylsilyl (TBDMS) before introducing the ethoxy group at C7′. Use palladium-catalyzed cross-coupling for geranyl chain functionalization. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography. Optimize solvent systems (e.g., hexane:ethyl acetate gradients) to minimize byproducts .

Q. How does the dioxygenated geranyl moiety influence the pharmacokinetic profile of this compound?

- Methodology : Perform in vitro ADME assays:

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp values).

- Protein binding : Equilibrium dialysis with plasma to determine unbound fraction.

Compare results with non-oxygenated analogs to isolate geranyl chain contributions .

Q. What strategies mitigate phototoxicity risks associated with this compound in dermatological studies?

- Methodology : Evaluate UV-dependent cytotoxicity in keratinocytes (HaCaT cells) using MTT assays. Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to assess reactive oxygen species (ROS) involvement. Modify the furanocoumarin core via hydrogenation or methoxy substitutions to reduce photosensitization. Validate modifications using in silico toxicity prediction tools (e.g., Derek Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.